[4-(Difluoromethoxy)phenyl]methyl 2-chloropyridine-4-carboxylate
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Overview
Description
[4-(Difluoromethoxy)phenyl]methyl 2-chloropyridine-4-carboxylate is an organic compound that features both a difluoromethoxyphenyl group and a chloropyridine carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Difluoromethoxy)phenyl]methyl 2-chloropyridine-4-carboxylate typically involves the reaction of 4-(difluoromethoxy)benzyl alcohol with 2-chloropyridine-4-carboxylic acid under esterification conditions. This reaction can be catalyzed by acidic or basic catalysts and often requires the use of dehydrating agents to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[4-(Difluoromethoxy)phenyl]methyl 2-chloropyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The difluoromethoxy group can be oxidized under strong oxidative conditions.
Reduction: The chloropyridine ring can be reduced to form different derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethoxybenzoic acid derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-(Difluoromethoxy)phenyl]methyl 2-chloropyridine-4-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of difluoromethoxy and chloropyridine groups on biological systems. It may serve as a probe to investigate enzyme interactions or receptor binding.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties. The presence of the difluoromethoxy group may enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [4-(Difluoromethoxy)phenyl]methyl 2-chloropyridine-4-carboxylate involves its interaction with specific molecular targets. The difluoromethoxy group can enhance binding affinity to certain enzymes or receptors, while the chloropyridine moiety may facilitate interactions with nucleophilic sites. These interactions can modulate biological pathways and result in specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
- [4-(Difluoromethoxy)phenyl]methyl 2-bromopyridine-4-carboxylate
- [4-(Difluoromethoxy)phenyl]methyl 2-fluoropyridine-4-carboxylate
- [4-(Difluoromethoxy)phenyl]methyl 2-iodopyridine-4-carboxylate
Uniqueness
Compared to similar compounds, [4-(Difluoromethoxy)phenyl]methyl 2-chloropyridine-4-carboxylate is unique due to the presence of the chlorine atom, which can undergo specific substitution reactions that are not possible with other halogens
Properties
IUPAC Name |
[4-(difluoromethoxy)phenyl]methyl 2-chloropyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF2NO3/c15-12-7-10(5-6-18-12)13(19)20-8-9-1-3-11(4-2-9)21-14(16)17/h1-7,14H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKQMJMUMLWYOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)C2=CC(=NC=C2)Cl)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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